3,5-Dichloro-4-methoxyphenol
Overview
Description
3,5-Dichloro-4-methoxyphenol is an organic compound with the molecular formula C7H6Cl2O2. It is a derivative of phenol, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-methoxyphenol typically involves the chlorination of 4-methoxyphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-4-methoxycyclohexanol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3,5-Dichloro-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized as a preservative in various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 3,5-Dichloro-4-methoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit the activity of certain enzymes essential for microbial survival.
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated phenol with antimicrobial properties.
2,4-Dichlorophenol: Known for its use as a disinfectant and pesticide.
4-Methoxyphenol: A precursor in the synthesis of 3,5-Dichloro-4-methoxyphenol.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorine atoms and a methoxy group enhances its antimicrobial efficacy compared to other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXPEKCXBROKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972129 | |
Record name | 3,5-Dichloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56680-68-3 | |
Record name | Phenol, 3,5-dichloro-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056680683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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